Tipropidil Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

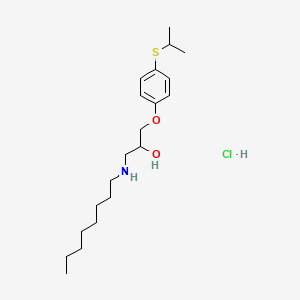

Tipropidil Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H36ClNO2S and its molecular weight is 390.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tipropidil hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Tipropidil primarily interacts with adrenergic receptors , which play a crucial role in regulating cardiovascular functions. It modulates these receptors, affecting blood pressure and heart rate. The compound is believed to involve:

- Inhibition of Calcium Channels : This action helps regulate vascular tone and myocardial contractility.

- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters that are vital for cardiovascular regulation.

Pharmacological Properties

Tipropidil has been studied for various pharmacological properties, including:

- Antihypertensive Effects : It has shown potential in lowering blood pressure by relaxing blood vessels.

- Antiarrhythmic Activity : The compound may help stabilize heart rhythms, making it useful in treating arrhythmias.

Therapeutic Applications

Research indicates several therapeutic applications for Tipropidil:

- Cardiovascular Disorders : Due to its effects on adrenergic receptors, it is being explored for managing hypertension and arrhythmias.

- Potential Use in Other Conditions : Ongoing studies are investigating its efficacy in other health conditions where adrenergic modulation may be beneficial.

Case Studies and Research Findings

Several clinical studies have investigated the effects of Tipropidil on human subjects, highlighting its safety and efficacy:

-

Study on Hypertensive Patients :

- Objective : To evaluate the antihypertensive effects of Tipropidil.

- Findings : Participants showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements.

- : Tipropidil is effective as an antihypertensive agent with a favorable safety profile.

- Arrhythmia Management Study :

Data Table: Summary of Clinical Findings

| Study Type | Objective | Key Findings | |

|---|---|---|---|

| Hypertension Study | Evaluate antihypertensive effects | Significant reduction in blood pressure | Effective antihypertensive agent |

| Arrhythmia Management Study | Assess antiarrhythmic properties | Decreased frequency of arrhythmic episodes | Promising for arrhythmia management |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Tipropidil Hydrochloride’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. The SMILES notation (

CCC...CL; full structure in ) provides a reference for NMR peak assignments. Ensure solvent compatibility (e.g., deuterated DMSO for solubility) and validate results against certified reference standards (e.g., USP/EP monographs) .

Q. What are the key regulatory considerations when using this compound in preclinical studies?

- Methodological Answer : Compliance with FDA guidelines (Unique Ingredient Identifier 34K00NS0TZ) and EMA’s XEVMPD classification (Index SUB11108MIG) is mandatory. Document batch-specific identifiers (e.g., NIH Compound ID 72175) and adhere to Good Laboratory Practice (GLP) for data traceability. Include HS code 29309085 in import/export documentation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products. Use desiccants to prevent hydrolysis of the hydrochloride moiety. Refer to safety protocols in –8 for PPE requirements (e.g., nitrile gloves, fume hood use) .

Advanced Research Questions

Q. How can in vivo studies be designed to evaluate this compound’s vasodilatory effects while controlling for metabolic variability?

- Methodological Answer : Use stratified randomization in animal models (e.g., Sprague-Dawley rats) by weight and age. Employ telemetry for continuous blood pressure monitoring. Control diet and circadian cycles to minimize confounding. Include sham-operated groups and validate findings with ex vivo aortic ring assays. Follow NIH preclinical reporting guidelines () for transparency .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Perform interspecies allometric scaling with compartmental modeling (e.g., using Phoenix WinNonlin). Adjust for plasma protein binding differences via ultrafiltration. Cross-validate LC-MS/MS methods with internal standards (e.g., deuterated analogs). Publish raw datasets and analysis code to enable meta-analyses .

Q. How does this compound’s mechanism differ from other vasodilators like Brovincamine or Pimefylline?

- Methodological Answer : Conduct comparative receptor binding assays (e.g., β-adrenergic vs. phosphodiesterase inhibition). Use patch-clamp electrophysiology to assess ion channel effects. Molecular docking studies (PDB ID: relevant protein structures) can highlight structural interactions. Reference UNSPSC classifications () to contextualize pharmacological categories .

Q. Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) with Hill slope calculation. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals. Pre-register analysis plans to mitigate bias () .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, varying reaction parameters (e.g., temperature, solvent ratios) in a Design of Experiments (DoE) framework. Characterize intermediates via FTIR and XRD. Use multivariate analysis (e.g., PCA) to identify critical quality attributes .

属性

CAS 编号 |

70895-39-5 |

|---|---|

分子式 |

C20H36ClNO2S |

分子量 |

390.0 g/mol |

IUPAC 名称 |

1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H35NO2S.ClH/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3;/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3;1H |

InChI 键 |

QFKMDZYQWDSMPA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |

规范 SMILES |

CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |

同义词 |

1-(4-(1-methylethyl)thiophenoxy-3-(octylamino))-2-propanol MJ 12880-1 tipropidil tipropidil hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。